For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 25E-NBOMe Hydrochloride
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 25E-NBOMe hydrochloride. The information is intended for an audience with a strong scientific background and is presented to facilitate research and development activities.
Chemical and Physical Properties
25E-NBOMe hydrochloride, also known as 2C-E-NBOMe, is a derivative of the phenethylamine (B48288) psychedelic 2C-E.[1] The addition of an N-(2-methoxybenzyl) group to the amine of 2C-E significantly increases its affinity and selectivity for the 5-HT₂ₐ receptor.[2]
Table 1: Chemical and Physical Properties of 25E-NBOMe Hydrochloride
| Property | Value | Source |
| Formal Name | 4-ethyl-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | [2] |
| Molecular Formula | C₂₀H₂₇NO₃ • HCl | [2] |
| Formula Weight | 365.9 g/mol | [2][3] |
| CAS Number | 1539266-39-1 | [2][3][4] |
| Appearance | Crystalline solid | [2] |
| Solubility (in) | DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 13 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
| UV Lambda Max | 220, 282 nm | [2] |
Pharmacology
Pharmacodynamics: 25E-NBOMe is a potent agonist of the serotonin (B10506) 5-HT₂ₐ receptor, which is responsible for its psychedelic effects.[1][5] Like other NBOMe compounds, it exhibits a high binding affinity for serotonin receptors.[6] The reinforcing effects of 25E-NBOMe are linked to increased dopaminergic signaling in the nucleus accumbens.[1][5] Blockade of the dopamine (B1211576) D₁ receptor has been shown to reduce these reinforcing effects.[1][5]
Table 2: Receptor Binding Affinities of NBOMe Compounds
| Compound | Receptor | Ki (nM) |
| 25I-NBOMe | 5-HT₂ₐ | 0.044 - 0.6 |
| 25I-NBOMe | 5-HT₂B | 1.91 - 130 |
| 25I-NBOMe | 5-HT₂C | 1.03 - 4.6 |
| 25I-NBOMe | Adrenergic α₁ₐ | 370 |
| 25I-NBOMe | Adrenergic α₂ₐ | 320 |
| 25I-NBOMe | Dopamine D₁ | 6700 |
| 25I-NBOMe | Dopamine D₂ | 900 |
| 25I-NBOMe | Dopamine D₃ | 2100 |
Note: Data for 25I-NBOMe is presented as a close analog to 25E-NBOMe to provide context for receptor binding profiles of the NBOMe class. The smaller the Ki value, the higher the binding affinity.[1]
Toxicity: NBOMe compounds have been associated with significant toxicity, including neurotoxic and cardiotoxic effects.[1] The high affinity for the adrenergic α₁ receptor may contribute to cardiovascular effects.[1][5] In vitro studies of the related compound 25C-NBOMe have demonstrated cytotoxicity in neuronal cell lines.[1][5] This neurotoxicity is suggested to involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway.[1][5]
Experimental Protocols
Synthesis: The synthesis of 25E-NBOMe typically starts from its phenethylamine precursor, 2C-E. The general method for producing NBOMe compounds involves the reductive alkylation of the corresponding 2C-X compound with 2-methoxybenzaldehyde (B41997).[7]
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Step 1: Imine Formation: 2C-E is reacted with 2-methoxybenzaldehyde to form the corresponding imine.
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Step 2: Reduction: The formed imine is then reduced to the secondary amine, 25E-NBOMe. A common reducing agent for this step is sodium borohydride.
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Step 3: Salt Formation: The freebase is then converted to the hydrochloride salt by reacting it with hydrochloric acid.
Analytical Detection: Various analytical methods are employed for the detection and quantification of NBOMe compounds in different matrices.
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Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the forensic analysis of blotter papers containing NBOMe compounds.[8]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantification of NBOMe compounds in biological samples like blood and urine.[8][9]
-
Direct Analysis in Real Time Mass Spectrometry (DART-MS): A rapid screening method for the detection of NBOMe derivatives on blotter paper.[10]
-
High-Performance Thin-Layer Chromatography (HPTLC): A validated method for the identification and quantitation of NBOMe compounds in seized blotter samples.[11]
Metabolism: In vitro studies using human liver microsomes have shown that NBOMe compounds undergo several biotransformations.[12] The primary metabolic pathways include:
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O-demethylation: Removal of methyl groups from the methoxy (B1213986) groups on the phenethylamine and N-benzyl moieties.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
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Glucuronidation: Conjugation with glucuronic acid, which is a major phase II metabolic route.[13]
Metabolites, particularly glucuronidated forms, may be more abundant in plasma than the parent compound and could contribute to the overall toxicity.[13]
Conclusion
25E-NBOMe hydrochloride is a potent synthetic psychedelic with a high affinity for the 5-HT₂ₐ receptor. Its complex pharmacology and potential for significant toxicity necessitate careful handling and thorough investigation in a research setting. The analytical methods outlined provide a framework for its detection and quantification, which is crucial for both forensic and clinical toxicology. Further research is needed to fully elucidate the specific metabolic pathways and toxicological profile of 25E-NBOMe.
References
- 1. 25E-NBOMe - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 25E-Nbome hydrochloride | C20H28ClNO3 | CID 121230757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esslabshop.com [esslabshop.com]
- 5. wikiwand.com [wikiwand.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 8. europeanreview.org [europeanreview.org]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
